4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide
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Overview
Description
4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide is a useful research compound. Its molecular formula is C19H15ClN2O2 and its molecular weight is 338.791. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Synthesis
Research on related heterocyclic N-oxide derivatives highlights their versatility as synthetic intermediates and their significant biological importance. These compounds play crucial roles in forming metal complexes, designing catalysts, and medicinal applications, showing anticancer, antibacterial, and anti-inflammatory activities. The synthesis and chemistry of these derivatives are well-established, demonstrating their importance in organic synthesis and catalysis (Li et al., 2019).
Catalysis and Organic Synthesis
The utility of heterocyclic N-oxides, including pyridine and related derivatives, extends to catalysis and organic synthesis. These compounds are employed in forming metal complexes, asymmetric catalysis, and synthesis, highlighting their critical role in advanced chemistry and drug development investigations. Their diverse functionalities underscore the innovative approaches to organic synthesis and potential in catalysis (Li et al., 2019).
Biological and Pharmacological Applications
The exploration of heterocyclic compounds, particularly N-oxides, in drug development reveals their potential in treating various diseases. These compounds have been identified for their significant pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. The review of heterocyclic N-oxide derivatives emphasizes their importance in medicinal chemistry, offering insights into their potential therapeutic applications (Li et al., 2019).
Environmental and Industrial Applications
Studies on quinoline derivatives, which share structural similarities with the specified compound, highlight their use as anticorrosive materials. These derivatives effectively form stable chelating complexes with metallic surfaces, demonstrating their potential in corrosion inhibition. This application is significant in extending the lifespan of metal components in industrial settings, showcasing the practical utility of these compounds in materials science (Verma et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the Farnesyl Protein Transferase (FPT) . FPT is an enzyme that plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins, which are involved in cell signaling pathways .
Mode of Action
The compound selectively inhibits FPT, preventing it from carrying out its function . This inhibition disrupts the normal functioning of the Ras proteins, leading to changes in cell signaling .
Biochemical Pathways
The compound’s action affects the Ras-Raf-MEK-ERK pathway, a key signaling pathway involved in cell growth and differentiation . By inhibiting FPT, the compound prevents the proper functioning of Ras proteins, disrupting this pathway and potentially leading to the inhibition of cell growth .
Pharmacokinetics
Given its molecular structure and its similarity to other compounds in its class, it is likely to have good cellular activity .
Result of Action
The inhibition of FPT by this compound leads to the disruption of the Ras-Raf-MEK-ERK pathway, which can result in the inhibition of cell growth . This could potentially make the compound useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Properties
IUPAC Name |
4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-1-oxidopyridin-1-ium-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-14-5-6-15-13(10-14)4-3-12-2-1-8-21-19(12)18(15)16-7-9-22(24)11-17(16)23/h1-2,5-11,18,23H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJFJPDPTSZYKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=C(C=[N+](C=C4)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731126 |
Source
|
Record name | 4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-oxo-1lambda~5~-pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193725-75-5 |
Source
|
Record name | 4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-oxo-1lambda~5~-pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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